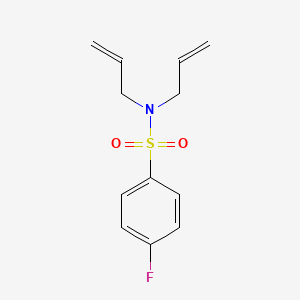

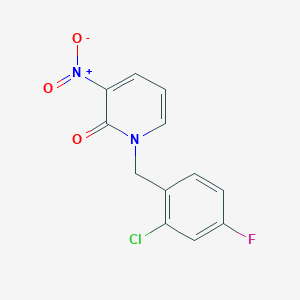

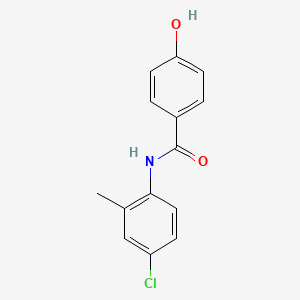

![molecular formula C15H13N3O2 B5536453 N-(3-[1,3]恶唑并[4,5-b]吡啶-2-基苯基)丙酰胺](/img/structure/B5536453.png)

N-(3-[1,3]恶唑并[4,5-b]吡啶-2-基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves innovative methods for forming the oxazolo[4,5-b]pyridin moiety. For instance, controlled reduction methods and catalytic synthesis approaches are commonly employed to construct complex structures, including those similar to N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. Techniques such as metal-free synthesis via intramolecular oxidative N-N bond formation and the use of Bi(III) salts under solvent-free conditions have been highlighted as efficient for synthesizing benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines, showcasing the versatility and innovation in synthetic strategies (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

Molecular Structure Analysis

The analysis of molecular structures, particularly through crystallography, provides insights into the arrangement of atoms within a molecule and its potential interactions. For compounds with an oxazolo[4,5-b]pyridin structure, studies have emphasized the importance of various supramolecular interactions, including π-π interactions and hydrogen bonding, which can influence the compound's stability and reactivity. The crystal structures of related compounds have been determined to understand these interactions further and their implications on the compound's properties and potential applications (de Souza et al., 2015).

科学研究应用

新药开发

疾病治疗的选择性抑制剂:与 N-(3-[1,3]恶唑并[4,5-b]吡啶-2-基苯基)丙酰胺相关的化合物已探索其在治疗 2 型糖尿病和过敏等疾病方面的潜力。例如,合成了一系列 β-取代联芳基苯丙氨酸酰胺,并将其评估为二肽基肽酶 IV (DPP-4) 的抑制剂,由于其有效的抑制作用、优异的选择性和体内疗效,显示出作为 2 型糖尿病治疗的潜力 (Edmondson 等,2006)。

抗过敏和抗伤害感受活动:另一项研究合成了 N-(吡啶-2-基)-3-(哌嗪-1-基)丙酰胺,显示出潜在的体内抗过敏活性,这可能导致对过敏反应的新治疗方法 (Courant 等,1993)。此外,(5-氯-2(3H)-苯并恶唑酮-3-基)丙酰胺衍生物表现出不同程度的抗伤害感受活动,表明它们可用作疼痛管理选择 (Önkol 等,2004)。

化学反应理解

电化学合成:1,2,4-三唑稠合杂环的电化学合成是通过温和电解条件下的无试剂分子内脱氢 C-N 交叉偶联反应实现的。该方法为高效且环保地合成杂环化合物提供了一个有价值的工具 (Ye 等,2018)。

无金属合成:PhI(OCOCF₃)₂ 介导的分子内氧化 N-N 键形成使从 N-(吡啶-2-基)苯并咪酰胺中无金属合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶成为可能。该策略通过直接氧化 N-N 键形成来促进三唑并[1,5-a]吡啶骨架的构建,展示了杂环合成的新方法 (Zheng 等,2014)。

新型材料探索

抗癌和抗菌剂:新型 1,3-恶唑并吡啶基-吡唑啉的合成和分子对接研究探索了它们作为抗癌和抗菌剂的潜力。这项研究强调了整合生物活性杂环实体以开发具有显着生物活性的化合物的重要性 (Katariya 等,2021)。

未来方向

Compounds with an oxazolo[4,5-b]pyridine core, such as “N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide”, have shown promise in the field of medicinal chemistry due to their anticancer activity . Future research could focus on further exploring the biological activity of these compounds, optimizing their structures for improved activity, and investigating their mechanisms of action.

属性

IUPAC Name |

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-2-13(19)17-11-6-3-5-10(9-11)15-18-14-12(20-15)7-4-8-16-14/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXYCHWRTGVFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

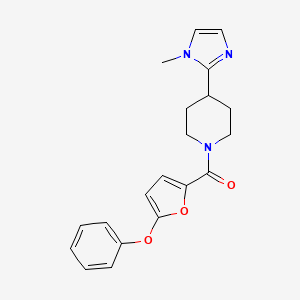

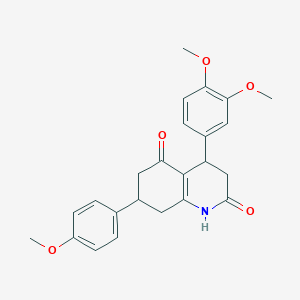

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

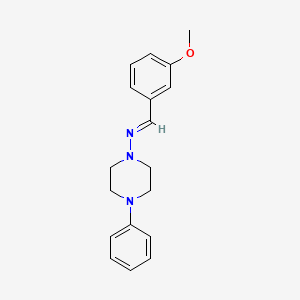

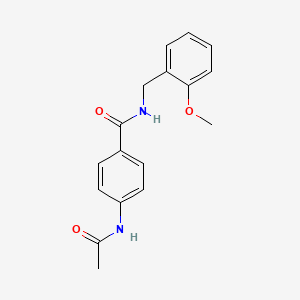

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

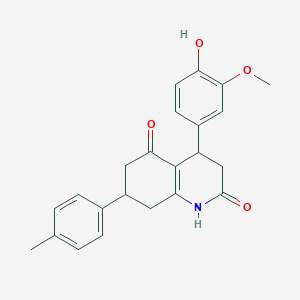

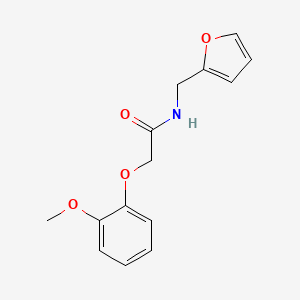

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)